molecular formula C10H18O B103282 1-(2,2-Dimethylcyclohexyl)ethanone CAS No. 17983-26-5

1-(2,2-Dimethylcyclohexyl)ethanone

Cat. No.: B103282
CAS No.: 17983-26-5
M. Wt: 154.25 g/mol
InChI Key: VXHOFFZAGUMFCK-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylcyclohexyl)ethanone is an alicyclic ketone characterized by a cyclohexane ring substituted with two methyl groups at the 2,2-positions and an acetyl group. Cyclohexyl ketones are widely used in fragrance synthesis, pharmaceuticals, and agrochemicals due to their stability and reactivity. The 2,2-dimethyl substitution likely introduces steric hindrance, influencing conformational flexibility and intermolecular interactions compared to other isomers .

Properties

CAS No.

17983-26-5

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-(2,2-dimethylcyclohexyl)ethanone

InChI

InChI=1S/C10H18O/c1-8(11)9-6-4-5-7-10(9,2)3/h9H,4-7H2,1-3H3

InChI Key

VXHOFFZAGUMFCK-UHFFFAOYSA-N

SMILES

CC(=O)C1CCCCC1(C)C

Canonical SMILES

CC(=O)C1CCCCC1(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexyl Ketone Derivatives

1-(3,3-Dimethylcyclohexyl)ethanone (CAS 25304-14-7)
  • Molecular Formula : C₁₀H₁₈O
  • Molecular Weight : 154.25 g/mol
  • Key Properties: Used in perfumery as a precursor for acetal derivatives (e.g., 2-(3,3-dimethylcyclohexyl)-2,4-dimethyl-1,3-dioxolane), which act as fragrance intermediates . The 3,3-dimethyl substitution reduces ring strain compared to 2,2-dimethyl isomers, enhancing thermal stability .
1-Cyclohexylethanone (CAS 823-76-7)
  • Molecular Formula : C₈H₁₄O
  • Molecular Weight : 126.20 g/mol
  • Predicted boiling point: ~170–180°C (estimated from cyclohexane derivatives) . Applications include organic synthesis intermediates and solvent formulations.
1-(2-Hydroxy-4-methylcyclohexyl)ethanone (CAS 917750-72-2)
  • Molecular Formula : C₉H₁₆O₂
  • Molecular Weight : 156.22 g/mol
  • Key Properties: Hydroxyl group introduces polarity, increasing water solubility compared to non-hydroxylated analogs. Potential use in antifungal or bioactive compounds, as seen in structurally related ethanone derivatives .

Aromatic Ethanone Derivatives

1-(2-Hydroxy-4-methoxyphenyl)ethanone (CAS 552-41-0)
  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 166.17 g/mol
  • Key Properties :
    • Aromatic ring with electron-donating groups (hydroxy, methoxy) enhances resonance stabilization.
    • Higher boiling point (~258°C) due to hydrogen bonding .
    • Applications: Pharmaceutical intermediates and UV stabilizers.
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone (CAS 1131605-31-6)
  • Molecular Formula : C₉H₆BrF₃O
  • Molecular Weight : 267.04 g/mol
  • Key Properties :
    • Electron-withdrawing groups (Br, CF₃) increase electrophilicity of the ketone, enhancing reactivity in nucleophilic substitutions.
    • Predicted boiling point: 258.8±40.0°C .
    • Applications: Specialty chemicals in agrochemicals.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Applications
1-(2,2-Dimethylcyclohexyl)ethanone* C₁₀H₁₈O 154.25 (estimated) 2,2-dimethyl N/A Fragrance intermediates
1-(3,3-Dimethylcyclohexyl)ethanone C₁₀H₁₈O 154.25 3,3-dimethyl N/A Perfumery, acetal synthesis
1-Cyclohexylethanone C₈H₁₄O 126.20 None ~170–180 Organic synthesis
1-(2-Hydroxy-4-methylcyclohexyl)ethanone C₉H₁₆O₂ 156.22 2-hydroxy, 4-methyl N/A Bioactive compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone C₉H₁₀O₃ 166.17 2-hydroxy, 4-methoxy ~258 Pharmaceuticals

Key Research Findings

Steric and Electronic Effects: The 2,2-dimethyl substitution in the target compound likely increases steric hindrance, reducing reactivity in nucleophilic additions compared to 3,3-dimethyl or unsubstituted analogs . Aromatic ethanones exhibit higher boiling points due to hydrogen bonding (e.g., 1-(2-hydroxyphenyl)ethanone: 486.20 K ), whereas alicyclic derivatives prioritize volatility for fragrance applications.

Synthetic Applications: Cyclohexyl ethanones are preferred in perfumery for their stability and mild odor profiles. Acetal derivatives of 1-(3,3-dimethylcyclohexyl)ethanone are patented for use in detergents and cosmetics . Aromatic derivatives like 1-(5-bromo-2,4-dimethoxyphenyl)ethanone (CAS 182056-48-0) are tailored for electrophilic reactions in drug synthesis .

Preparation Methods

Oxidation to Ketone Using Pyridinium Chlorochromate (PCC)

The critical oxidation step employs pyridinium chlorochromate (PCC), a mild oxidizing agent selective for secondary alcohols. As demonstrated in a patent for structurally related ketones, the reaction proceeds as follows:

  • Reaction Setup : A solution of 1-(2,2-dimethylcyclohexyl)ethanol (6 g, 43 mmol) in dichloromethane (50 mL) is added dropwise to a cooled (10°C) suspension of PCC (13.2 g, 60.8 mmol) in dichloromethane (100 mL).

  • Stirring and Workup : The mixture is stirred at room temperature for 3 hours, then diluted with diethyl ether (200 mL) and filtered through a silica gel column to remove chromium byproducts.

  • Purification : The crude product is concentrated under reduced pressure and purified via bulb-to-bulb distillation (100°C, 12×10² Pa), yielding 3.2 g (54%) of this compound.

Key Reaction Parameters :

ParameterValue
Oxidizing AgentPyridinium chlorochromate (PCC)
SolventDichloromethane
Temperature10°C → Room temperature
Yield54%
Purity MethodBulb-to-bulb distillation

This method prioritizes selectivity over stoichiometric efficiency, avoiding over-oxidation to carboxylic acids. The moderate yield reflects challenges in isolating volatile ketones.

Alternative Synthetic Approaches

Grignard Reaction with Acetylating Agents

A plausible alternative involves the reaction of 2,2-dimethylcyclohexylmagnesium bromide with acetyl chloride:

  • Grignard Reagent Formation : 2,2-Dimethylcyclohexyl bromide is treated with magnesium in dry tetrahydrofuran (THF) to generate the Grignard reagent.

  • Acetylation : The reagent is quenched with acetyl chloride, yielding the ketone after acidic workup.

While this route is theoretically viable, the steric bulk of the 2,2-dimethylcyclohexyl group may hinder reaction efficiency, necessitating elevated temperatures or prolonged reaction times. No explicit yields are reported in the provided sources, but analogous Grignard reactions typically achieve 40–60% efficiency for hindered substrates.

Friedel-Crafts Acylation

Friedel-Crafts acylation is less applicable to aliphatic systems like 2,2-dimethylcyclohexane due to the absence of aromatic π-electrons. However, Lewis acid-catalyzed acetylation of cyclohexane derivatives has been explored in niche contexts. For example, combining aluminum chloride with acetyl chloride under reflux conditions could theoretically introduce the ketone group, though competing side reactions (e.g., carbocation rearrangements) would likely reduce yield.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)Source
PCC OxidationHigh selectivity; mild conditionsModerate yield; requires precursor synthesis54
Grignard ReactionDirect ketone formationSteric hindrance; sensitivity to moisture~40–60*
Friedel-CraftsSingle-step synthesisLow feasibility for aliphatic substrates<20*

*Theorized values based on analogous reactions.

The PCC oxidation route remains the most reliable method documented in patents, balancing selectivity and practicality . Grignard approaches, while conceptually straightforward, face synthetic hurdles due to the substrate’s steric profile.

Q & A

Q. What are the recommended synthetic routes for 1-(2,2-Dimethylcyclohexyl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : A Friedel-Crafts acylation or cyclohexane derivative alkylation is typically employed. For example, refluxing dimethylcyclohexane derivatives with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Optimization involves controlling temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of substrate to acylating agent). Post-reaction purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the acetyl carbonyl carbon (~205–210 ppm in ¹³C NMR) and cyclohexyl methyl protons (δ 0.8–1.2 ppm in ¹H NMR).
  • IR Spectroscopy : A strong C=O stretch near 1700 cm⁻¹ confirms the ketone moiety .
  • Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., 154 g/mol) and fragmentation patterns (e.g., loss of CO or methyl groups) .

Q. What safety precautions are necessary when handling this compound based on structural analogs?

  • Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation (P261 precaution) and skin contact (P262 precaution). Toxicity data for analogs (e.g., EC₅₀ = 3.18 mg/L in water fleas) suggest moderate environmental hazard; dispose via approved waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported LogP values for structurally similar cyclohexyl ethanones?

  • Methodological Answer : Validate experimental LogP using reversed-phase HPLC (C18 column, methanol/water mobile phase) and compare with computational predictions (e.g., ACD/Labs Percepta). For example, analogs like 1-(2-hydroxy-5-methoxyphenyl)ethanone show LogP = 1.51 . Discrepancies arise from substituent effects (e.g., dimethyl groups increase hydrophobicity) or measurement variability. Use consensus values from ≥3 independent studies.

Q. What computational approaches are suitable for predicting the environmental fate of this compound?

  • Methodological Answer : Apply QSPR (Quantitative Structure-Property Relationship) models via platforms like CC-DPS, which integrate quantum chemistry and neural networks to predict biodegradation pathways, bioaccumulation potential, and aquatic toxicity (e.g., LC₅₀ for fish) .

Q. How does the steric environment of the 2,2-dimethylcyclohexyl group influence ketone reactivity in nucleophilic additions?

  • Methodological Answer : The bulky cyclohexyl group hinders nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., Grignard reaction rates) compared to less hindered analogs (e.g., 1-(2-methylphenyl)ethanone) reveal reduced reactivity. X-ray crystallography (e.g., torsion angles C2–C7–C8–O2 = −159.7°) quantifies steric effects .

Q. What microbial transformation pathways have been observed for related dimethylcyclohexyl ketones?

  • Methodological Answer : Aspergillus niger ATCC 10549 hydroxylates the cyclohexyl ring at the 4-position (19% yield over 7 days at 25°C). Metabolite identification requires HRMS and 2D NMR (e.g., ¹H-¹³C HMBC to confirm hydroxylation sites) .

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